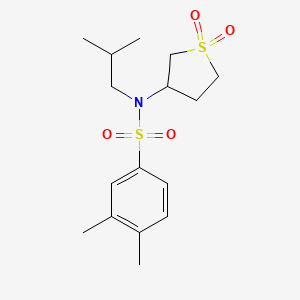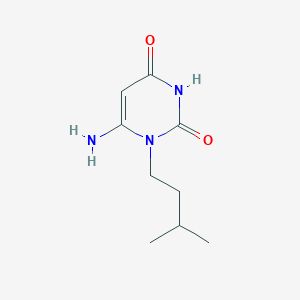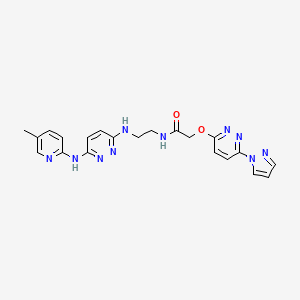![molecular formula C11H8N4O2 B2779975 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 957265-89-3](/img/structure/B2779975.png)
4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile
Overview
Description
“4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C11H8N4O2 . It has an average mass of 228.207 Da and a monoisotopic mass of 228.064728 Da .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” can be analyzed using Density Functional Theory . The complete assignments of the compound can be performed based on experimental data and potential energy distribution (PED) of the vibrational modes .
Chemical Reactions Analysis
Pyrazoles, including “4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” include its molecular formula C11H8N4O2, average mass 228.207 Da, and monoisotopic mass 228.064728 Da . More detailed properties such as density, thermal stability, and sensitivity towards impact and friction would require further experimental analysis .
Scientific Research Applications
- The compound’s structure suggests potential as an energetic material. Researchers have explored its thermal stability and energetic properties . It may find applications in heat-resistant explosives.
- Some derivatives of this compound have been evaluated for antitumor activity against different cell lines, including MCF-7 and CaCo-2 . Further studies could explore its mechanism of action and potential as an anticancer agent.
- Investigations have revealed that certain imidazole-containing compounds exhibit antibacterial and antifungal activities . While specific data on this compound are limited, it could be worth exploring its effects against microbial pathogens.
- Imidazole derivatives, including this compound, serve as important synthons in drug development . Researchers have utilized imidazole cores to create drugs for various therapeutic purposes.
- Imidazole-containing moieties occupy a unique position in heterocyclic chemistry . Their diverse properties make them valuable building blocks for designing novel compounds.
- Researchers have explored various synthetic routes to imidazole and its derivatives . Investigating modifications and functionalization of this compound could lead to new applications.
Energetic Materials and Explosives
Antitumor Potential
Antibacterial and Antifungal Properties
Drug Development
Heterocyclic Chemistry
Synthetic Routes and Derivatives
Future Directions
The future directions for “4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” could involve its use in the development of new drugs, given the broad range of chemical and biological properties of similar heterocyclic compounds . Additionally, the synthesis of pyrazole derivatives is an active area of research, with ongoing developments in synthetic techniques .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show diverse pharmacological effects . These effects include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Compounds with similar structures have shown diverse pharmacological effects, suggesting that they may have multiple molecular and cellular effects .
properties
IUPAC Name |
4-[(3-nitropyrazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-7-9-1-3-10(4-2-9)8-14-6-5-11(13-14)15(16)17/h1-6H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBGFVPDBWOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Fluorophenyl)sulfonylpyrrolidin-3-yl]-4-(methoxymethyl)triazole](/img/structure/B2779893.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2779896.png)


![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)


![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2779913.png)
